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Compound of Interest

Compound Name: (Methylsulfamoyl)amine

Cat. No.: B106483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of a key intermediate of Saflufenacil, a potent protoporphyrinogen oxidase (PPO)

inhibitor herbicide. The synthesis involves the use of N-methylsulfamide derivatives, which are

crucial building blocks in the construction of the final active molecule.

Introduction
Saflufenacil is a highly effective herbicide used for the control of a broad spectrum of broadleaf

weeds. Its synthesis is a multi-step process involving the formation of key intermediates. One

such critical intermediate is N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl

sulfonamide. This document outlines the synthetic route to this intermediate, with a focus on

the practical application of N-methyl-N-isopropyl sulfamide. The protocols provided are based

on established synthetic methodologies.[1][2][3]

Synthetic Pathway Overview
The synthesis of the Saflufenacil intermediate can be logically divided into two main stages:

Synthesis of N-methyl-N-isopropyl sulfamide: This key building block is prepared in a three-

step sequence starting from sulfuryl chloride isocyanate.[1][3]
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Coupling and subsequent transformations: N-methyl-N-isopropyl sulfamide is then coupled

with a substituted benzoyl chloride, followed by reduction and chlorination to yield the target

intermediate.

Below is a diagram illustrating the overall synthetic workflow.

Stage 1: Synthesis of N-methyl-N-isopropyl sulfamide

Stage 2: Synthesis of Saflufenacil Intermediate

Sulfuryl chloride isocyanate

Intermediate A

+ t-Butanol

t-Butanol

N-methyl-N-isopropyl sulfamide

+ N-methyl-N-isopropylamine

N-methyl-N-isopropylamine

N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide

Coupling

3-Nitro-4-fluorobenzoyl chloride

N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide

Reduction

N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide (Target Intermediate)

Chlorination
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Caption: Overall workflow for the synthesis of the Saflufenacil intermediate.

Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of N-methyl-N-

isopropyl sulfamide and the subsequent formation of the Saflufenacil intermediate.

Table 1: Synthesis of N-methyl-N-isopropyl sulfamide[1][3]

Step
Starting
Materials

Product Overall Yield Purity

1-3

Sulfuryl chloride

isocyanate, t-

butanol, N-

methyl-N-

isopropylamine

N-methyl-N-

isopropyl

sulfamide

74.8% N/A

Table 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide
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Step
Key
Reactant
s

Solvent
Temperat
ure

Reaction
Time

Product Yield

4

N-methyl-

N-

isopropyla

minosulfon

amide, 3-

nitro-4-

fluorobenz

oyl chloride

Toluene
70°C, then

RT

1h

(addition),

2h (stirring)

N-(3-nitro-

4-

fluorobenz

oyl)-N'-

methyl-N'-

isopropylsu

lfonamide

High

5

N-(3-nitro-

4-

fluorobenz

oyl)-N'-

methyl-N'-

isopropylsu

lfonamide

Varies Varies Varies

N-(3-

amino-4-

fluorobenz

oyl)-N'-

methyl-N'-

isopropylsu

lfonamide

High

6

N-(3-

amino-4-

fluorobenz

oyl)-N'-

methyl-N'-

isopropylsu

lfonamide,

N-

chlorosucci

nimide

Dichlorome

thane

Room

Temperatur

e

0.5 - 1h

N-(5-

amino-2-

chloro-4-

fluorobenz

oyl)-N'-

methyl-N'-

isopropyl

sulfonamid

e

High

Experimental Protocols
Protocol 1: Synthesis of N-(3-nitro-4-fluorobenzoyl)-N'-
methyl-N'-isopropylsulfonamide
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This protocol details the coupling of N-methyl-N-isopropylaminosulfonamide with 3-nitro-4-

fluorobenzoyl chloride.[2]

Materials:

N-methyl-N-isopropylaminosulfonamide (16.74g, 0.11mol)

3-nitro-4-fluorobenzoyl chloride (20.4g, 0.10mol)

Dimethylaminopyridine (DMAP) (72.0mg, 0.6mmol)

Triethylamine (24.5g, 0.24mol)

Toluene (60ml)

Concentrated hydrochloric acid

Procedure:

To a reaction vessel, add N-methyl-N-isopropylaminosulfonamide, dimethylaminopyridine,

and triethylamine to 60ml of toluene.

Stir the mixture until all solids are dissolved.

Heat the solution to 70°C under a nitrogen atmosphere.

Prepare a solution of 3-nitro-4-fluorobenzoyl chloride in toluene.

Add the 3-nitro-4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 1

hour.

After the addition is complete, cool the suspension to room temperature and continue stirring

for 2 hours.

Acidify the mixture by adding concentrated hydrochloric acid and stir for 1 hour.

Filter the precipitated salt and wash the solid with 1N HCl solution.

Recrystallize the wet solid from chlorobenzene.
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Filter the purified product and dry under reduced pressure.

Protocol 1: Synthesis of N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide

Start Dissolve Reactants
in Toluene Heat to 70°C Dropwise Addition of

3-nitro-4-fluorobenzoyl chloride Cool to RT and Stir Acidify with HCl Filter and Wash Recrystallize Dry Product End

Click to download full resolution via product page

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of N-(5-amino-2-chloro-4-
fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide
This protocol describes the chlorination of N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-

isopropylsulfonamide to yield the target intermediate.[2]

Materials:

N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide (2.89g, 10mmol)

N-chlorosuccinimide (NCS) (4.05g, 30mmol)

Dimethyl disulfide (1.22g, 13.0mmol)

Dichloromethane (100mL)

Procedure:

Dissolve N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide and N-

chlorosuccinimide in 100mL of dichloromethane.

Stir the solution for 30 minutes at room temperature.

Under a nitrogen atmosphere, add dimethyl disulfide to the reaction mixture at 25°C.
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Stir the reaction at room temperature for 0.5-1 hour, monitoring the progress by LC.

Once the reaction is complete, concentrate the solution under reduced pressure to

precipitate the product.

Collect the solid product.

Protocol 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide

Start Dissolve Reactants
in Dichloromethane Stir for 30 min Add Dimethyl Disulfide Stir for 0.5-1h at RT Concentrate under

Reduced Pressure Collect Product End

Click to download full resolution via product page

Caption: Experimental workflow for Protocol 2.

Conclusion
The provided protocols offer a detailed guide for the synthesis of a key Saflufenacil

intermediate using N-methylsulfamide derivatives. These methods are scalable and have been

reported to produce high yields of the desired products. For researchers in the field of herbicide

development, these notes serve as a practical resource for the chemical synthesis of

Saflufenacil and its analogues. Further optimization of reaction conditions may be possible

depending on the specific laboratory setup and desired scale of production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-of-saflufenacil-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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